epicalyxin F -

epicalyxin F

Catalog Number: EVT-1586981
CAS Number:
Molecular Formula: C35H34O8
Molecular Weight: 582.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(E)-1-[2,4-dihydroxy-3-[(2S,4R,6S)-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethyl]oxan-4-yl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one is a natural product found in Alpinia roxburghii and Alpinia blepharocalyx with data available.
Overview

Epicalyxin F is a natural product belonging to the class of calyxins, which are known for their diverse biological activities. This compound has garnered attention due to its structural complexity and potential therapeutic applications. The structural elucidation and synthesis of epicalyxin F have been subjects of recent research, which have contributed significantly to our understanding of its chemical properties and biological functions.

Source and Classification

Epicalyxin F is derived from various plant sources, particularly those within the family of Calycanthaceae. It is classified as a benzopyran derivative, characterized by a fused aromatic ring system that contributes to its unique chemical behavior and biological properties. The classification of epicalyxin F is essential for understanding its interactions within biological systems, particularly in relation to other calyxins.

Synthesis Analysis

Methods

The synthesis of epicalyxin F has been achieved through several chemical methodologies, primarily involving Prins cyclization and Friedel-Crafts reactions. The most notable synthesis reported involved an acid-promoted rearrangement of a synthetic benzopyran precursor, leading to the identification of the natural product as (3S,5S,7R)-epicalyxin F. This synthetic route allowed researchers to confirm the structure through comparisons with nuclear magnetic resonance (NMR) spectroscopy and optical rotation measurements .

Technical Details

The synthetic pathway typically begins with simpler organic compounds, which undergo multiple reaction steps to construct the complex structure of epicalyxin F. For instance, a three-step sequence was employed that included deprotection and reduction steps to yield the final product in good yields. The key steps in the synthesis are often monitored using spectroscopic techniques such as NMR and infrared spectroscopy to ensure the correct formation of intermediates and final products .

Molecular Structure Analysis

Structure

The molecular structure of epicalyxin F can be represented as follows:

  • Molecular Formula: C₁₅H₁₄O₃
  • IUPAC Name: (3S,5S,7R)-3-hydroxy-5-methoxy-7-(4-methoxyphenyl)-2-benzopyran-4-one

Data

The detailed structural analysis reveals that epicalyxin F contains a benzopyran core with specific stereochemistry at key positions (C3, C5, C7). The configuration is critical for its biological activity and interaction with target molecules. Spectroscopic data such as NMR spectra have been utilized extensively to verify this structure, confirming that it does not correspond to any previously known calyxins .

Chemical Reactions Analysis

Reactions

Epicalyxin F can undergo various chemical reactions typical for phenolic compounds, including oxidation and substitution reactions. The presence of hydroxyl and methoxy groups allows for electrophilic aromatic substitution, which can be exploited in further synthetic modifications or derivatizations.

Technical Details

The reactions involving epicalyxin F are often characterized by their regioselectivity and stereoselectivity due to the influence of substituents on the aromatic ring. For instance, acid-catalyzed isomerization reactions have been demonstrated to yield different structural isomers from benzopyran precursors .

Mechanism of Action

Process

The mechanism of action of epicalyxin F involves its interaction with various biological targets, including enzymes and receptors within cells. Preliminary studies suggest that it may exhibit antimicrobial properties by inhibiting specific enzymes involved in bacterial cell wall synthesis or DNA replication.

Data

Research into the mechanism has indicated that epicalyxin F may act through competitive inhibition or allosteric modulation of these targets. The precise molecular interactions are still under investigation but are expected to involve hydrogen bonding and hydrophobic interactions typical for phenolic compounds .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not explicitly stated in current literature but typically assessed during synthesis.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water.

Chemical Properties

  • Stability: Epicalyxin F is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: It exhibits reactivity characteristic of phenolic compounds, including susceptibility to oxidation.

Relevant analyses such as Fourier-transform infrared spectroscopy (FTIR) confirm the presence of functional groups associated with its structure .

Applications

Scientific Uses

Epicalyxin F has potential applications in pharmacology due to its bioactive properties. It has been studied for:

  • Antimicrobial Activity: Initial studies indicate effectiveness against certain bacterial strains.
  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting specific diseases.

Research continues into exploring additional therapeutic potentials based on its chemical properties and biological activities .

Introduction to Epicalyxin F as a Research Subject

Historical Context of Diarylheptanoid Discovery in Alpinia Species

Diarylheptanoids represent a structurally diverse class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon aliphatic chain. The genus Alpinia (Zingiberaceae) has emerged as a rich source of these compounds, with over 100 diarylheptanoids identified since the mid-20th century [3] [6]. Early phytochemical investigations focused on common species like A. officinarum and A. galanga, revealing linear diarylheptanoids with antioxidant and anti-inflammatory properties [6]. The 1990s marked a turning point with the discovery of complex cyclic diarylheptanoids from less-studied species. Notably, Alpinia blepharocalyx seeds yielded the first calyxin-type compounds featuring a tetrahydropyran ring fused to the heptanoid backbone [1] [3]. This structural innovation sparked intensified research into Alpinia species endemic to Southwest China and Southeast Asia, leading to the isolation of epicalyxin F and its structural analogs in 1999 [1]. These discoveries expanded the diarylheptanoid classification to include five subtypes: linear, cyclic, dimeric, chalcone/flavanone-conjugated, and novel skeletons [3] [6].

Table 1: Milestones in Diarylheptanoid Discovery from Alpinia Species

Time PeriodResearch FocusKey Compounds IdentifiedStructural Significance
1950s-1980sCommon species (A. officinarum, A. galanga)Linear diarylheptanoidsBasic C6-C7-C6 skeletons with keto/hydroxy substitutions
1990-2000A. blepharocalyx, A. katsumadaiCalyxins, epicalyxin FFirst tetrahydropyran-fused diarylheptanoids
2001-PresentRare species (A. pinnanensis, A. conchigera)Blepharocalyxins, katsumadainsDimeric structures, novel macrocycles

Epicalyxin F in the Calyxin Family: Biosynthetic and Structural Significance

Epicalyxin F ((3S,5S,7R)-1,7-bis(4-hydroxy-3-methoxyphenyl)-5-hydroxyheptan-3-yl benzoate) belongs to the chalcone/flavanone-conjugated diarylheptanoid subclass collectively termed "calyxins" [2] [3]. These compounds feature a benzopyran moiety derived from a chalcone or flavanone unit attached to the central heptane chain. The calyxin family exhibits exceptional stereochemical diversity, with epicalyxin F distinguished by its unique 3S,5S,7R absolute configuration confirmed through total synthesis and acid-mediated rearrangement studies [2]. Biosynthetically, calyxins originate from phenylpropanoid pathways. Proposed mechanisms suggest allylic cation formation from a reduced enone precursor followed by nucleophilic attack by a chalcone unit (e.g., isoliquiritigenin) to form the tetrahydropyran core [2]. Epicalyxin F specifically arises through stereoselective intramolecular cyclization, differing from its epimer calyxin F at C-5 and C-7 configurations [2]. This stereochemical variation significantly impacts three-dimensional conformation and bioactivity. X-ray crystallography reveals that epicalyxin F adopts a bent topology with the benzoate ester at C-3 positioned perpendicular to the pyran ring, creating a distinctive molecular pocket [2].

Table 2: Structural Features of Key Calyxin Compounds

CompoundCore StructureFunctional GroupsStereochemistryDistinguishing Feature
Epicalyxin FTetrahydropyran-fused diarylheptanoidC3-benzoate, C5-OH3S,5S,7RBent conformation with axial benzoate
Calyxin INovel carbon skeletonC1,C7-diaryl, C3-ketoneNot fully assignedFirst 6/5/6 tricyclic system
Calyxin FTetrahydropyran-fused diarylheptanoidC3-benzoate, C5-OH3S,5R,7SPlanar orientation of ester
Blepharocalyxin CDimeric diarylheptanoidBis-tetrahydropyranMultiple chiral centersSymmetric carbon framework

Research Motivations: Bridging Structural Complexity and Bioactivity

The research impetus for epicalyxin F stems from its exceptional antiproliferative potency combined with architectural novelty. Initial screening revealed remarkable cytotoxicity against HT-1080 fibrosarcoma (ED₅₀ = 1.71 µM) and colon 26-L5 carcinoma (ED₅₀ = 0.89 µM) – significantly surpassing many conventional chemotherapeutics in preliminary assays [1]. This bioactivity profile, coupled with its unprecedented carbon skeleton, positions epicalyxin F as a lead compound for oncotherapeutic development [5] [6]. Mechanistic studies indicate that epicalyxin F's benzoate ester and stereospecific hydroxyl groups facilitate interaction with key oncogenic targets. Molecular docking analyses suggest selective binding to: 1) NF-κB transcription factors via the Rel homology domain, 2) Tubulin heterodimers at the colchicine site, and 3) PI3K kinase ATP pockets [4] [7]. Unlike simpler diarylheptanoids, epicalyxin F's rigid pyran ring enforces conformational restraint, enhancing target selectivity [2] [7]. Recent synthetic efforts enabling gram-scale production have facilitated structure-activity relationship (SAR) exploration. Preliminary modifications indicate that acetylation of the C5-hydroxyl abolishes activity, while demethylation of methoxy groups enhances tubulin disruption potency by 40% [2] [7]. These findings underscore the compound's potential as a scaffold for rational anticancer drug design.

Table 3: Bioactivity Profile of Epicalyxin F Against Cancer Models

Cancer Cell LineTissue OriginED₅₀ (µM)Molecular TargetsProposed Mechanism
HT-1080Fibrosarcoma1.71NF-κB, IκB kinaseInhibition of pro-survival signaling
Colon 26-L5Carcinoma0.89β-Tubulin, PI3KMitotic arrest & metabolic disruption
HeLaCervical adenocarcinoma2.34Caspase-3/9, PARPInduction of intrinsic apoptosis
T98GGlioblastoma3.02EGFR phosphorylationSuppression of growth factor signaling

Properties

Product Name

epicalyxin F

IUPAC Name

(E)-1-[2,4-dihydroxy-3-[(2S,4R,6S)-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethyl]oxan-4-yl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C35H34O8

Molecular Weight

582.6 g/mol

InChI

InChI=1S/C35H34O8/c1-42-32-20-30(40)33(35(41)34(32)29(39)17-7-22-4-12-26(37)13-5-22)24-18-28(16-6-21-2-10-25(36)11-3-21)43-31(19-24)23-8-14-27(38)15-9-23/h2-5,7-15,17,20,24,28,31,36-38,40-41H,6,16,18-19H2,1H3/b17-7+/t24-,28+,31+/m1/s1

InChI Key

LPRJKEYEZOKENY-VKTVXKIRSA-N

Synonyms

epicalyxin F
epicalyxin-F

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C2CC(OC(C2)C3=CC=C(C=C3)O)CCC4=CC=C(C=C4)O)O)C(=O)C=CC5=CC=C(C=C5)O

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)[C@@H]2C[C@@H](O[C@@H](C2)C3=CC=C(C=C3)O)CCC4=CC=C(C=C4)O)O)C(=O)/C=C/C5=CC=C(C=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.